molecular formula C24H28O4 B3030605 Angelicide CAS No. 92935-94-9

Angelicide

Cat. No.: B3030605
CAS No.: 92935-94-9
M. Wt: 380.5 g/mol
InChI Key: TYSOMZQRYGBSKN-ODLFYWEKSA-N
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Description

Angelicide is a naturally occurring organic compound found in the roots of Angelica sinensis, commonly known as Dong Quai. This compound belongs to the class of furanocoumarins, which are known for their diverse biological activities. This compound has been traditionally used in Chinese medicine for its therapeutic properties, including its ability to invigorate blood circulation and treat various ailments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angelicide typically involves the extraction of the compound from the roots of Angelica sinensis. The extraction process includes the following steps:

    Drying and Grinding: The roots are dried and ground into a fine powder.

    Solvent Extraction: The powdered roots are subjected to solvent extraction using solvents such as ethanol or methanol.

    Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.

    Purification: The crude extract is further purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient isolation of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Angelicide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

    Reduction: Reduction reactions can modify the furanocoumarin structure, potentially altering its pharmacological properties.

    Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with diverse biological activities.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, which may possess different pharmacological properties compared to the parent compound.

Scientific Research Applications

    Chemistry: Angelicide serves as a precursor for the synthesis of novel furanocoumarin derivatives with potential therapeutic applications.

    Biology: Studies have shown that this compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: this compound has been investigated for its potential use in treating cardiovascular diseases, cancer, and skin disorders.

    Industry: The compound is used in the cosmetic industry for its skin-whitening and anti-aging properties.

Mechanism of Action

The mechanism of action of angelicide involves its interaction with various molecular targets and pathways:

    Molecular Targets: this compound targets enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation.

    Pathways: The compound modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Angelicide is compared with other similar furanocoumarins, such as psoralen and bergapten:

    Psoralen: Like this compound, psoralen is a furanocoumarin with phototoxic properties. psoralen is primarily used in phototherapy for skin disorders.

    Bergapten: Bergapten shares structural similarities with this compound and exhibits similar biological activities, including anti-inflammatory and antioxidant effects.

Uniqueness of this compound:

Properties

IUPAC Name

(3'Z)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSOMZQRYGBSKN-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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